N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide
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Overview
Description
N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular growth, differentiation, and metabolism.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the activity of their targets through numerous hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell growth and differentiation, given their interaction with tyrosine kinases .
Result of Action
Similar compounds have been known to inhibit cell growth and differentiation, suggesting potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and ultrasonic-assisted reactions can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and exhibit similar biological activities.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds also target kinases and have comparable therapeutic potential.
Uniqueness
N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor .
Properties
IUPAC Name |
N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-14-3-5-16(6-4-14)12-27-21-19(11-24-27)20(22-13-23-21)26-18-9-7-17(8-10-18)25-15(2)28/h3-11,13H,12H2,1-2H3,(H,25,28)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZQGYYOCNIXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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